molecular formula C₁₇H₁₄N₂O₅S B1663819 Calmagite CAS No. 3147-14-6

Calmagite

Cat. No.: B1663819
CAS No.: 3147-14-6
M. Wt: 358.4 g/mol
InChI Key: ASFVMSDYPYMUFL-ZPHPHTNESA-N
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Mechanism of Action

Target of Action

Calmagite is primarily used as a complexometric indicator in analytical chemistry . Its primary targets are metal ions in solution . It is particularly used to identify the presence of calcium and magnesium ions .

Mode of Action

This compound changes color when it binds to a metal ion . This color change is a result of the interaction between this compound and its targets. When this compound is bound to a metal ion, it turns wine red.

Biochemical Pathways

This compound operates within the biochemical pathways of complexometric titrations . These titrations involve the formation of colored complex ions, which are key chemical steps used in the qualitative analysis of cations in aqueous solutions . The absorption of UV-vis radiation by these colored complexes is often used for the quantitative analysis of metal ions by spectrophotometry .

Result of Action

The primary result of this compound’s action is the visual identification of metal ions in a solution . The color change that occurs when this compound binds to a metal ion allows for the detection and quantification of these ions . This is particularly useful in the determination of water hardness, where this compound aids in the detection of calcium and magnesium ions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other ions in the solution . For instance, this compound is often used in conjunction with ethylenediaminetetraacetic acid (EDTA), a stronger metal binding agent . The presence of EDTA can influence the efficacy of this compound as an indicator .

Biochemical Analysis

Biochemical Properties

Calmagite plays a significant role in biochemical reactions, particularly in the identification and quantification of metal ions. It forms a colored complex with magnesium in a basic buffered medium . The absorbance, measured at 510-550 nm, is proportional to the concentration of magnesium in the specimen .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form complexes with metal ions. This complex formation is the basis for its use as a complexometric indicator in analytical chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used for the quantitative determination of magnesium in human serum and plasma or urines

Preparation Methods

Calmagite can be synthesized through a diazotization reaction followed by azo coupling. The synthetic route involves the following steps:

Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency through controlled reaction conditions and purification processes .

Properties

IUPAC Name

3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid
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InChI

InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24)
Source PubChem
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InChI Key

VBRNLOQCBCPPHL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O
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Molecular Formula

C17H14N2O5S
Record name Calmagite
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DSSTOX Substance ID

DTXSID8062866
Record name 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid
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Molecular Weight

358.4 g/mol
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Physical Description

Red solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Calmagite
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CAS No.

3147-14-6
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Record name 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-5-methylphenyl)diazenyl]-
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Record name 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid
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Record name 3-hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Calmagite?

A1: this compound has the molecular formula C17H14N2O6S and a molecular weight of 370.38 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits distinct absorption bands depending on its protonation state and complexation with metal ions. For example, its complex with magnesium exhibits an absorbance maximum at 520 nm. [] These spectral changes form the basis for its use in spectrophotometric analysis. [, ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a multidentate ligand, forming stable chelate complexes with various metal ions, including calcium (Ca2+), magnesium (Mg2+), and zinc (Zn2+). [, , ] This complexation induces a distinct color change in the solution, making this compound a useful indicator in complexometric titrations, particularly for determining water hardness. [, ]

Q4: Can this compound form mixed-ligand complexes?

A4: Yes, studies have shown that in ammoniacal solutions, zinc can form mixed-ligand complexes with both this compound and ammonia. [] This finding highlights the complex coordination chemistry of this compound and its potential for selective metal ion detection and separation. []

Q5: How is this compound utilized in analytical chemistry?

A5: this compound serves as a metallochromic indicator in complexometric titrations, primarily for determining the concentration of metal ions like calcium and magnesium. [, ] It's also employed in spectrophotometric analysis for quantifying various metal ions, taking advantage of the absorbance changes upon complex formation. [, ] Researchers have developed methods to determine trace amounts of aluminum using adsorptive stripping voltammetry with this compound. []

Q6: Are there any limitations in using this compound for metal ion determination?

A6: Yes, the complexation reaction of this compound is not entirely specific. For instance, the presence of iron (Fe3+) can interfere with aluminum determination. [] This interference necessitates pre-treatment steps, such as reduction of Fe3+ using hydroxylamine hydrochloride, to ensure accurate results. []

Q7: Can this compound be degraded using catalytic processes?

A7: Yes, research has shown that manganese(II) ions can catalyze the oxidative degradation of this compound in the presence of hydrogen peroxide (H2O2) in alkaline media. [] The reaction mechanism involves the formation of a manganese(III)-hydroperoxide species that initiates the bleaching of the dye. []

Q8: Are there other catalytic systems for this compound degradation?

A8: Yes, copper(II) ions in alkaline media, in the presence of peroxosulfate, have also been shown to catalyze this compound degradation. [] This process involves the formation of a heterogeneous copper hydroxide species that acts as the active catalyst. []

Q9: Is this compound degradation selective?

A9: The catalytic degradation of this compound appears to be influenced by the dye's structure. Studies show that the presence of an o,o-dihydroxy motif in this compound facilitates strong complexation with manganese(II) ions, promoting its degradation. [] This selectivity suggests that the catalytic activity might differ for other azo dyes with varying structures. []

Q10: Can this compound be incorporated into different materials for specific applications?

A10: Yes, this compound has been successfully immobilized onto various materials, expanding its applications. For example, researchers have immobilized it on cellulose acetate membranes to create self-indicating membranes for the separation of gadolinium (Gd(III)). [] This innovative approach allows for visual confirmation of the separation process. []

Q11: Are there other examples of this compound immobilization?

A11: Researchers have immobilized this compound on triacetyl cellulose membranes for the development of optical chemical sensors to detect vanadium (V/IV) ions in water. [] This application demonstrates the versatility of this compound in various analytical techniques and highlights its potential in environmental monitoring. []

Q12: Are there computational chemistry studies related to this compound?

A12: While the provided research doesn't explicitly mention computational studies on this compound itself, they highlight the importance of the o,o-dihydroxy motif for its interaction with metal ions. [] This information suggests that computational methods like molecular modeling and QSAR studies could be valuable tools for understanding and predicting the binding affinities and selectivity of this compound towards different metal ions. []

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